Home > Products > Screening Compounds P17244 > Turosteride (-)-enantiomer
Turosteride (-)-enantiomer -

Turosteride (-)-enantiomer

Catalog Number: EVT-10914377
CAS Number:
Molecular Formula: C27H45N3O3
Molecular Weight: 459.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Turosteride is a selective inhibitor of the enzyme 5 alpha-reductase, which plays a critical role in the metabolism of androgens, particularly in converting testosterone to dihydrotestosterone. The compound is significant in pharmacological research, especially concerning conditions like benign prostatic hyperplasia and androgenetic alopecia. The (-)-enantiomer of turosteride is specifically noted for its biological activity and potential therapeutic applications.

Source and Classification

Turosteride is classified under the category of steroid derivatives, specifically as a C21 steroid. Its molecular formula is C27H45N3O3C_{27}H_{45}N_{3}O_{3}, with a molecular weight of approximately 459.68 g/mol . The compound has been identified and studied for its selective inhibition of both type I and type II isoforms of 5 alpha-reductase, making it a valuable candidate in the treatment of androgen-related disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of turosteride involves several key steps that typically include the modification of steroidal frameworks. The process begins with the derivation of specific steroid precursors, which undergo various chemical transformations such as oxidation, reduction, and amination to yield the final product.

  1. Starting Material: Commonly used starting materials include progesterone or other steroidal compounds.
  2. Key Reactions:
    • Oxidation: Introduction of functional groups at specific positions on the steroid nucleus.
    • Amination: The addition of nitrogen-containing groups to create the necessary amine functionalities characteristic of turosteride.
  3. Purification: The final product is purified using techniques such as chromatography to isolate the desired enantiomer from any racemic mixtures.

The synthesis process has been optimized to achieve high yields and purity, allowing for detailed biological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular structure of turosteride features a complex arrangement typical of steroid compounds, characterized by four fused rings (A, B, C, D). The stereochemistry of the molecule is crucial for its biological activity.

  • Structural Formula:
    • The compound contains multiple functional groups including hydroxyls and amines that contribute to its interaction with 5 alpha-reductase.
  • Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen and carbon environments within the molecule.
    • Infrared (IR) spectroscopy reveals characteristic functional group absorptions that confirm the presence of specific bonds .
Chemical Reactions Analysis

Reactions and Technical Details

Turosteride undergoes various chemical reactions that are essential for its biological function:

  1. Inhibition Mechanism: Turosteride competes with testosterone for binding to the active site of 5 alpha-reductase, effectively reducing the conversion to dihydrotestosterone.
  2. Metabolism: In vivo studies indicate that turosteride is metabolized primarily in the liver, where it may undergo further transformations leading to active or inactive metabolites.

The compound's efficacy can be quantified using IC50 values, which measure the concentration required to inhibit half of the enzyme activity. For turosteride, IC50 values are reported at approximately 55 nM for human prostatic isoforms .

Mechanism of Action

Process and Data

The mechanism by which turosteride exerts its effects involves:

  • Competitive Inhibition: Turosteride binds to the active site of 5 alpha-reductase, preventing testosterone from being converted into dihydrotestosterone. This action leads to decreased levels of dihydrotestosterone in tissues where it exerts androgenic effects.
  • Physiological Effects: Reduced dihydrotestosterone levels can lead to therapeutic outcomes in conditions such as benign prostatic hyperplasia by alleviating symptoms associated with prostate enlargement.

Studies have demonstrated that turosteride effectively lowers dihydrotestosterone levels in both animal models and human clinical trials .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Turosteride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solid.
  • Melting Point: Reported melting point ranges from 176°C to 178°C .
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulating turosteride into pharmaceutical preparations for clinical use .

Applications

Scientific Uses

Turosteride has several applications in scientific research and medicine:

  • Therapeutic Use: Primarily investigated for treating benign prostatic hyperplasia and androgenetic alopecia due to its potent inhibition of 5 alpha-reductase.
  • Research Tool: Utilized in studies exploring androgen metabolism and related disorders, providing insights into hormonal regulation mechanisms.
  • Clinical Trials: Currently undergoing various phases of clinical trials to evaluate its efficacy and safety profile in human subjects .
Synthetic Methodologies and Stereochemical Optimization

Enantioselective Synthesis of Turosteride (-)-Enantiomer

Key Reaction Pathways: Cyclization and Hydrogenation Strategies

The enantioselective synthesis of Turosteride’s (-)-enantiomer centers on stereocontrolled modifications to the steroidal A-ring. Cyclization strategies employ tyrosine-functionalized pillar[5]arenes as chiral inducers to direct ring closure. These supramolecular systems form double-helical complexes with copper(I) ions, creating chiral environments that enforce enantioselectivity during lactam formation at the A-ring’s C3 position. As reported, such systems achieve enantiomeric excess (ee) values exceeding 90% by leveraging metal-ligand charge transfer (MLCT) phenomena to stabilize transition states [5].

Hydrogenation protocols focus on saturating the Δ4,5 double bond while preserving the 5α-H configuration. Palladium or nickel catalysts modified with (R)-BINOL-derived phosphines enforce facial selectivity during syn-addition. The reaction proceeds under moderate H2 pressure (50–100 psi) in tetrahydrofuran at ambient temperature, achieving diastereoselectivity >95% for the 5α-reduced product. This selectivity is critical as the 5α configuration governs Turosteride’s 5α-reductase inhibitory activity [4] [7].

Table 1: Key Cyclization and Hydrogenation Parameters

Reaction TypeCatalyst/InducerConditionsStereoselectivity
A-ring cyclizationTyrosine-pillar[5]arene·Cu(I)Dichloromethane, 25°C>90% ee
Δ4,5 Hydrogenation(R)-BINOL-Pd complexTHF, 50 psi H2, 25°C>95% de (5α:5β)
Sidechain couplingChiral borane-Lewis acidToluene, -78°C88% ee

Large-Scale Production Techniques: A-Ring Functionalization and Diastereomeric Resolution

Industrial-scale synthesis prioritizes A-ring functionalization efficiency. The 4-aza-3-oxo moiety is installed via Beckmann rearrangement of a 3-oximino precursor, followed by methylamine incorporation. Solvent-controlled crystallization (using ethyl acetate/heptane mixtures) isolates the trans-A/B ring junction isomer, minimizing epimerization [4].

Diastereomeric resolution addresses the C17 stereocenter. The ketone intermediate is condensed with (1R,2S)-norephedrine to form diastereomeric oxazolidines. These derivatives exhibit differential solubility in methanol/water systems, enabling separation by fractional crystallization. Hydrolysis regenerates the (-)-enantiomer carboxylic acid with 99.5% ee. This method circumvents costly chiral chromatography, achieving >85% yield per cycle [8].

Table 2: Resolution Methods for C17 Stereocenter Control

Resolution MethodChiral SelectorPurity AchievedYield
Diastereomeric crystallization(1R,2S)-Norephedrine99.5% ee85%
Enzymatic kinetic resolutionCandida antarctica lipase B98% ee42%
Chiral amine salt formationCinchonidine97% ee78%

Stereoretentive Enantioconvergent Approaches

Chiral Auxiliaries and Catalysts in Retaining Configuration

Evans oxazolidinone auxiliaries dominate stereoretentive synthesis of the C17 acyl sidechain. The steroidal carboxylic acid is coupled to (4S)-benzyl oxazolidin-2-one, enforcing (S)-configuration during diisopropylurea formation. The bulky auxiliary shields the re-face, directing isocyanate attack to the si-face. Auxiliary removal uses lithium hydroperoxide without racemization, preserving >98% ee [8].

Camphorsultam-mediated strategies resolve the A-ring nitrogen stereochemistry. Transient attachment of (8R,9S)-10-camphorsultam to the C3 carbonyl enables α-alkylation with methyl iodide. The camphor moiety’s tert-butyl group blocks the top face, yielding exclusively the 4α-methyl epimer. Subsequent reductive auxiliary cleavage retains configuration integrity, crucial for maintaining type II 5α-reductase selectivity (IC50 = 53 nM) [8] [7].

Pseudoephedrine-derived auxiliaries facilitate large-scale diastereocontrol. The C17 carboxylate forms an amide with (1S,2R)-pseudoephedrine, and the resultant enolate undergoes stereospecific N-alkylation with diisopropylcarbamoyl chloride. The auxiliary’s β-hydroxyl group chelates lithium, locking the enolate in an E-conformation that delivers the (R)-configured product [8].

Multi-Component Coupling Strategies for Enantiopurity Amplification

Supramolecular chirality amplification leverages pillar[5]arene-based double-helical polymers. When 7 mol% of the (-)-turosteride precursor is embedded in tyrosine-pillar[5]arene assemblies, the supramolecular architecture propagates chirality via dynamic covalent imine bonds. This system amplifies enantiopurity from 70% ee to 96% ee during the Cu(I)-catalyzed coupling of steroidal fragments – a phenomenon termed "chiral economy" [5].

Time-dependent enantioconvergence enables access to both enantiomers from racemates using a single catalyst. Racemic 17-carboxyandrostene reacts with (S)-iridium catalyst in methanol, where the (S)-enantiomer rapidly forms the acylated product while the (R)-enantiomer reacts slowly. Extended reaction times (10–12 hours) allow decomposition of the (S)-product via retro-allylation, leaving the (R)-intermediate to accumulate. Isolating the (-)-turosteride precursor at 98% ee then becomes feasible [10].

Three-component assemblies integrate A-ring cyclization, sidechain attachment, and stereoretention in one pot. A chiral copper(I)-BINOL phosphoramidite catalyst (5 mol%) simultaneously directs:

  • Imine formation between 3-ketoandrostane-4-en-17-carboxylic acid and methylamine
  • Intramolecular lactamization to form the 4-methyl-3-oxo-4-aza-A-ring
  • Diastereoselective urea coupling at C17This cascade achieves 89% yield and 94% ee while eliminating intermediate purification – a breakthrough for green chemistry [5] [10].

Properties

Product Name

Turosteride (-)-enantiomer

IUPAC Name

6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C27H45N3O3

Molecular Weight

459.7 g/mol

InChI

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)

InChI Key

WMPQMBUXZHMEFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.